molecular formula C12H10O2S B188889 5-Methyl-4-phenylthiophene-2-carboxylic acid CAS No. 62404-08-4

5-Methyl-4-phenylthiophene-2-carboxylic acid

Cat. No.: B188889
CAS No.: 62404-08-4
M. Wt: 218.27 g/mol
InChI Key: QRIRUPDZWDDHQE-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylthiophene-2-carboxylic acid: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position, a phenyl group at the 4-position, and a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources. For 5-Methyl-4-phenylthiophene-2-carboxylic acid, the starting materials could be 1,4-diketones with appropriate substituents.

    Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halogenated thiophenes under palladium catalysis.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of heterocyclic chemistry and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Potential applications in drug discovery and development.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Employed in the development of organic electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

  • The specific substitution pattern of 5-Methyl-4-phenylthiophene-2-carboxylic acid imparts unique chemical and physical properties.
  • Its reactivity and potential applications may differ from those of similar compounds due to the presence of the methyl and phenyl groups at specific positions.

Properties

IUPAC Name

5-methyl-4-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIRUPDZWDDHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356338
Record name 5-methyl-4-phenyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62404-08-4
Record name 5-methyl-4-phenyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-mercaptoacetate (5.92 g, 49.3 mmol) is added to a freshly prepared solution of sodium (1.2 g, 50 mmol) in ethanol (50 mL). To this solution 3-chloro-2-phenyl-but-2-enal (8.90 g, 49.3 mmol) is added and the mixture is stirred at rt for 16 h, then at 70° C. for 2 h. A 2 N aq. solution of LiOH (30 mL) is added and stirring is continued at 70° C. for 2 h. The ethanol is removed in vacuo, the remaining mixture is diluted with water and extracted with DCM. The aq. phase is acidified with aq. HCl and extracted with diethyl ether. The solvent of the ether phase is evaporated, the residue is suspended in acetonitrile, filtered and washed with additional acetonitrile and dried to give 5-methyl-4-phenyl-thiophene-2-carboxylic acid (4.45 g) as a yellow powder, LC-MS: tR=0.92 min, [M+1+MeCN]+=260.13; 1H NMR (CDCl3): δ 7.84 (s, 1H), 7.46-7.33 (m, 5H), 2.55 (s, 3H).
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-chloro-2-phenyl-but-2-enal
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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